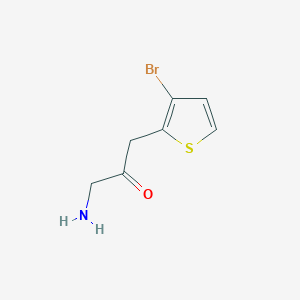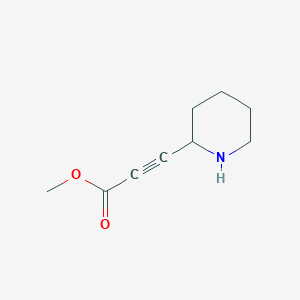
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of a chloro-substituted pyrazole ring and a difluoropropan-1-amine moiety
Méthodes De Préparation
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the chloro group: The chloro group can be introduced through a substitution reaction using a suitable chlorinating agent.
Attachment of the difluoropropan-1-amine moiety: This step involves the reaction of the chloro-substituted pyrazole with a difluoropropan-1-amine precursor under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can be compared with other similar compounds, such as:
3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a nitrile group instead of the difluoropropan-1-amine moiety.
3-(4-Chloro-1H-pyrazol-1-yl)methylbenzoic acid: This compound contains a benzoic acid group instead of the difluoropropan-1-amine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H8ClF2N3 |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
3-(4-chloropyrazol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H8ClF2N3/c7-5-1-11-12(2-5)4-6(8,9)3-10/h1-2H,3-4,10H2 |
Clé InChI |
LMMNJGMPAFZDMD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CC(CN)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


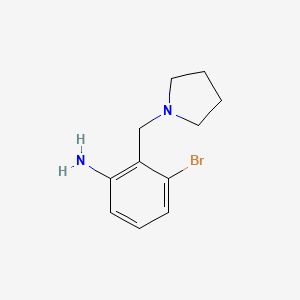
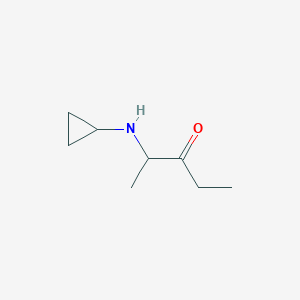
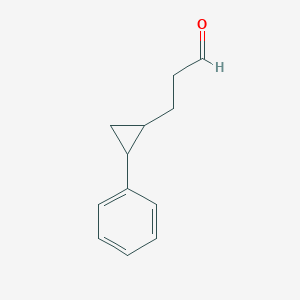

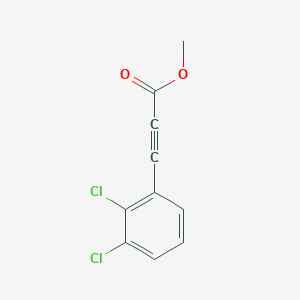


![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
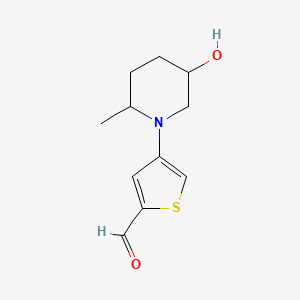
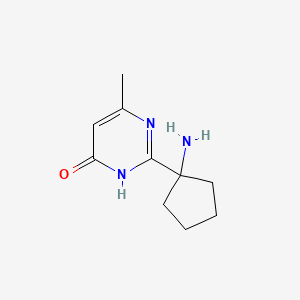
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)

